molecular formula C3H6N4 B159200 N-Cyano-N'-methylguanidine CAS No. 1609-07-0

N-Cyano-N'-methylguanidine

Cat. No. B159200
CAS RN: 1609-07-0
M. Wt: 98.11 g/mol
InChI Key: SIQWQBQGWREFSE-UHFFFAOYSA-N
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Description

N-Cyano-N’-methylguanidine is a chemical compound with the molecular formula C3H6N4 . It is a type of guanidine, which is one of the most versatile functional groups in chemistry .


Synthesis Analysis

The synthesis of guanidines, including N-Cyano-N’-methylguanidine, often involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . Another method involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate .


Molecular Structure Analysis

The molecular structure of N-Cyano-N’-methylguanidine includes a total of 12 bonds, 6 non-H bonds, 2 multiple bonds, 1 double bond, and 1 triple bond . The SMILES string of N-Cyano-N’-methylguanidine is CN=C(N)NC#N .


Chemical Reactions Analysis

N-Cyano-N’-methylguanidine can participate in various chemical reactions. For instance, it can be used in the guanylation of both aromatic and secondary amines . It can also react with carbodiimides under solvent-free conditions to provide N,N’,N’'-trisubstituted guanidines .


Physical And Chemical Properties Analysis

N-Cyano-N’-methylguanidine has a molecular weight of 98.109 . Its melting point is reported to be between 91-92 °C .

Scientific Research Applications

Mutagenesis Studies

N-Cyano-N'-methylguanidine, in its various forms, has been significantly used in mutagenesis studies. One prominent example is N-methyl-N-nitro-N-nitrosoguanidine (nitrosoguanidine), a powerful mutagen. It has been utilized to induce mutations in Escherichia coli, enabling researchers to study chromosome replication and mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Chemical Behavior and Reactions

The compound 5-Cyano-1,2-dihydro-2-imino-1-methylpyrimidine, a derivative of N-Cyano-N'-methylguanidine, has been studied for its unique behavior in Dimroth rearrangements. This research provides insight into the chemical properties and potential applications of N-Cyano-N'-methylguanidine related compounds (Brown & Paddon-Row, 1966).

Antioxidant Activities

Studies have also explored the antioxidant activities of compounds related to N-Cyano-N'-methylguanidine, like methylguanidine. This research is crucial for understanding the potential therapeutic applications of these compounds in managing oxidative stress-related conditions (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).

Enzyme Inhibition

Inhibitory effects of methylguanidine on enzymes like nitric oxide synthase have been examined. This research is significant for understanding the biochemical pathways influenced by N-Cyano-N'-methylguanidine and its derivatives, which can have implications in treating various inflammatory and neurological disorders (Marzocco et al., 2004).

Cancer Research

In cancer research, guanidino-containing drugs, which include derivatives of N-Cyano-N'-methylguanidine, have been explored for their potential as anticancer agents. This involves examining their mechanisms of action and potential for inhibiting mitochondrial function in cancer cells (Ekelund, Nygren, & Larsson, 2001).

Neuroprotection Studies

The synthesis and evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers have been conducted. These studies are critical in developing treatments for neurodegenerative diseases and conditions related to glutamate receptor dysfunction (Hu et al., 1997).

Safety And Hazards

The safety data sheet for N-Cyano-N’-methylguanidine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . In case of exposure, it is recommended to move the person into fresh air and consult a physician .

properties

IUPAC Name

1-cyano-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-6-3(5)7-2-4/h1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQWQBQGWREFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167033
Record name 3-Methylcyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyano-N'-methylguanidine

CAS RN

1609-07-0
Record name N-Cyano-N′-methylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyanoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyano-N'-methylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Zmitek, B Jenko, D Milivojevic… - Organic Preparations and …, 1991 - Taylor & Francis
N-Cyanopseudothioureas1* 2 are widely used for the synthesis of compounds such as N-cyan~ guanidines,~-~ 1, 2, 4-oxadiazoles6 and 1, 2, 4-tria~ oles.~** In contrast, only few N-…
Number of citations: 1 www.tandfonline.com
E Barocelli, M Chiavarini, G Morini, PV Plazzi, T Vitali… - Agents and Actions, 1989 - Springer
… -(l-aminoethylidenamino) and 2-guanidino thiazole derivatives, having in position 5 a (methylthio)ethyl chain with ureaequivalent groups (N-methylthiourea, N-cyanoN'-methylguanidine…
Number of citations: 1 link.springer.com
H He, M Liu, Z Zheng, Y Liu, J Xiao, R Su, C Hu, J Li… - Molecules, 2006 - mdpi.com
A series of N,N’-disubstituted-2-nitroethene-1,1-diamine and N,N’-disubstituted-N’’-cyanoguanidine derivatives were prepared and evaluated for in vivo analgesic activity. The blood …
Number of citations: 17 www.mdpi.com
L Párkányi, A Kálmán, B Hegedüs… - … Section C: Crystal …, 1984 - scripts.iucr.org
… Beyond this rearrangement of the N-cyano-N'-methylguanidine moiety observed also in the form of cimetidine monohydrate (Kojir-Prodir, Ru£,ir-Torog, Bresciani- Pahor & Randaccio, …
Number of citations: 24 scripts.iucr.org
M Chiavarini, G Morini, E Barocelli, F Bordi, PV Plazzi… - Agents and Actions, 1989 - Springer
A series of thiazole derivatives, in which a side-chain with different urea-equivalent groups was introduced in position 5 of the heterocycle, have been tested as inhibitors of dimaprit-…
Number of citations: 1 link.springer.com
GJ Sterk, H van der Goot, H Timmerman - European journal of medicinal …, 1987 - Elsevier
A series of congeners, resulting from the replacement of the 5-methylimidazole group of cimetidine and impromidine by a 2-guanidino-4-thiazolyl, 5-dimethylaminomethyl-2-furanyl, 2-…
Number of citations: 14 www.sciencedirect.com
Z Xia, Y Nan, C Liu, G Lin, K Gu, C Chen… - Anti-Cancer Agents …, 2020 - ingentaconnect.com
… The polar side chain with N'-cyano-N-methylguanidine group of 13b forms two hydrogen bonds between cyano nitrogen atom and G236/G261. Nevertheless, sulfonamide oxygen atom …
Number of citations: 2 www.ingentaconnect.com
ID Cunningham, BG Cox, NC Wan, DC Povey… - Journal of the …, 1999 - pubs.rsc.org
Acid dissociation constants in water have been determined for proton loss from a series of N-aryl-N′-cyanoguanidines 1. Treatment of the same compounds with a strong base, …
Number of citations: 1 pubs.rsc.org
S Shinya, K Kawai, A Tarui, Y Karuo, K Sato… - Chemical and …, 2021 - jstage.jst.go.jp
Herein, we describe the design and synthesis of cimetidine analogs, as well as their inhibitory activity toward the human multidrug and toxin extrusion transporter 1 (hMATE1), which is …
Number of citations: 2 www.jstage.jst.go.jp
MJ Smit, R Leurs, AE Alewijnse… - Proceedings of the …, 1996 - National Acad Sciences
… VUF 8299 {N-[2-(benzylthio)ethyl]-N'-cyano-N"methylguanidine} and thioperamide were taken from laboratory stock. Gifts of cimetidine and burimamide (SmithKline Beecham), …
Number of citations: 272 www.pnas.org

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